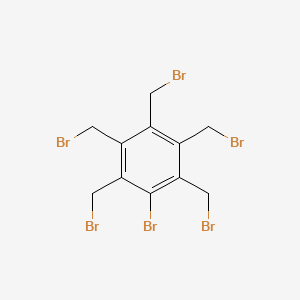

Bromopentakis(bromomethyl)benzene

Description

Contextualization within the Landscape of Halogenated Aromatic Compounds

Bromopentakis(bromomethyl)benzene belongs to the broader class of halogenated aromatic compounds, which are organic molecules containing a benzene (B151609) ring substituted with one or more halogen atoms. khanacademy.org The parent compound, benzene, was first isolated by Michael Faraday in 1825. youtube.combritannica.com Its unique cyclic structure with delocalized pi electrons, a concept developed by chemists like August Kekulé and Linus Pauling, imparts it with characteristic stability and reactivity. britannica.comacs.org

The introduction of halogen atoms, in this case, bromine, and bromomethyl groups onto the benzene ring dramatically influences the molecule's physical and chemical properties. The presence of multiple bromomethyl groups makes Bromopentakis(bromomethyl)benzene a versatile building block in organic synthesis. ontosight.ai

Significance in Advanced Organic Synthesis and Precursor Chemistry

The high degree of functionalization in Bromopentakis(bromomethyl)benzene makes it a valuable precursor in advanced organic synthesis. The five bromomethyl groups are highly reactive and susceptible to nucleophilic substitution reactions. ontosight.ai This reactivity allows for the introduction of a wide array of other functional groups, enabling the synthesis of complex molecular architectures.

Its utility extends to the creation of dendrimers, which are highly branched, star-shaped macromolecules, and metal-organic frameworks (MOFs), which are crystalline materials with a porous structure. The symmetrical arrangement of reactive sites on the benzene core facilitates the controlled, step-wise construction of these intricate structures.

Historical Development and Evolution of Poly(bromomethyl)benzene Chemistry

The study of poly(bromomethyl)benzenes is an extension of the broader history of benzene chemistry, which began with Faraday's discovery in 1825. youtube.combritannica.com The ability to substitute hydrogen atoms on the benzene ring with other functional groups was a pivotal development in organic chemistry. The development of methods for bromination and bromomethylation allowed for the synthesis of a wide range of substituted benzene derivatives.

The synthesis of polysubstituted benzenes requires careful strategic planning, often involving retrosynthetic analysis to determine the optimal order of reactions. libretexts.org The directing effects of existing substituents on the aromatic ring play a crucial role in the outcome of subsequent reactions. libretexts.org The synthesis of compounds like Bromopentakis(bromomethyl)benzene represents the culmination of decades of research into controlling reactions on the aromatic ring.

Physicochemical Properties of Bromopentakis(bromomethyl)benzene

| Property | Value |

| Molecular Formula | C₁₁H₁₀Br₆ nih.gov |

| Molecular Weight | 621.62 g/mol nih.gov |

| Density | 2.456 g/cm³ letopharm.comlookchem.com |

| Boiling Point | 508.9 °C at 760 mmHg letopharm.comlookchem.com |

| Refractive Index | 1.694 letopharm.comlookchem.com |

| Vapor Pressure | 5.65E-10 mmHg at 25°C letopharm.comlookchem.com |

Properties

CAS No. |

58828-53-8 |

|---|---|

Molecular Formula |

C11H10Br6 |

Molecular Weight |

621.6 g/mol |

IUPAC Name |

1-bromo-2,3,4,5,6-pentakis(bromomethyl)benzene |

InChI |

InChI=1S/C11H10Br6/c12-1-6-7(2-13)9(4-15)11(17)10(5-16)8(6)3-14/h1-5H2 |

InChI Key |

FJBNKINHDKQRFO-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(C(=C(C(=C1CBr)CBr)Br)CBr)CBr)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Bromopentakis Bromomethyl Benzene

Nucleophilic Substitution Reactions of Bromomethyl Groups

The five bromomethyl (-CH2Br) groups are the primary sites of reactivity in bromopentakis(bromomethyl)benzene. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions (SN2 type), allowing for the introduction of a wide array of functional groups. This multi-functional nature makes it an ideal building block for the synthesis of star-shaped molecules and polymers.

Reaction with Oxygen-Based Nucleophiles for Ether and Ester Formation

The reaction of bromopentakis(bromomethyl)benzene with oxygen-based nucleophiles, such as alkoxides and carboxylates, leads to the formation of ethers and esters, respectively. These reactions typically proceed under basic conditions to generate the nucleophilic species. For instance, treatment with sodium alkoxide (NaOR) in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) would yield the corresponding polyether. Similarly, reaction with a carboxylate salt (RCOONa) would result in the formation of a polyester.

General Reaction Scheme for Ether Formation: C₆Br(CH₂Br)₅ + 5 NaOR → C₆Br(CH₂OR)₅ + 5 NaBr

The table below illustrates the expected products from the reaction of bromopentakis(bromomethyl)benzene with various oxygen-based nucleophiles, based on established Williamson ether synthesis and esterification principles. masterorganicchemistry.comlibretexts.org

| Nucleophile (Reagent) | Product Class | Illustrative Product Name |

| Sodium methoxide (B1231860) (NaOCH₃) | Ether | 1-Bromo-2,3,4,5,6-pentakis(methoxymethyl)benzene |

| Sodium ethoxide (NaOC₂H₅) | Ether | 1-Bromo-2,3,4,5,6-pentakis(ethoxymethyl)benzene |

| Sodium phenoxide (NaOPh) | Ether | 1-Bromo-2,3,4,5,6-pentakis(phenoxymethyl)benzene |

| Sodium acetate (B1210297) (CH₃COONa) | Ester | 1-Bromo-2,3,4,5,6-pentakis(acetoxymethyl)benzene |

| Sodium benzoate (B1203000) (PhCOONa) | Ester | 1-Bromo-2,3,4,5,6-pentakis(benzoyloxymethyl)benzene |

Reaction with Nitrogen-Based Nucleophiles for Amine and Imine Derivatives

The bromomethyl groups readily react with a variety of nitrogen-based nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, to yield the corresponding amine derivatives. libretexts.orgorganic-chemistry.org These reactions are fundamental in the synthesis of star-shaped polyamines and other nitrogen-containing macromolecules. The reaction with ammonia would lead to the formation of a primary amine, which itself can act as a nucleophile, potentially leading to mixtures of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts through over-alkylation. To achieve selective synthesis of the primary amine, methods like the Gabriel synthesis, involving the use of potassium phthalimide (B116566) followed by hydrolysis, are often employed. libretexts.org

The reaction with primary and secondary amines generally provides the corresponding secondary and tertiary amines, respectively.

General Reaction Scheme for Amine Formation: C₆Br(CH₂Br)₅ + 5 RNH₂ → C₆Br(CH₂NHR)₅ + 5 HBr C₆Br(CH₂Br)₅ + 5 R₂NH → C₆Br(CH₂NR₂)₅ + 5 HBr

The following table provides examples of potential products from the reaction with nitrogen-based nucleophiles.

| Nucleophile (Reagent) | Product Class | Illustrative Product Name |

| Ammonia (NH₃) | Primary Amine | 1-Bromo-2,3,4,5,6-pentakis(aminomethyl)benzene |

| Methylamine (CH₃NH₂) | Secondary Amine | 1-Bromo-2,3,4,5,6-pentakis(methylaminomethyl)benzene |

| Dimethylamine ((CH₃)₂NH) | Tertiary Amine | 1-Bromo-2,3,4,5,6-pentakis(dimethylaminomethyl)benzene |

| Aniline (PhNH₂) | Secondary Amine | 1-Bromo-2,3,4,5,6-pentakis(phenylaminomethyl)benzene |

| Potassium Phthalimide | Phthalimide Derivative | N,N',N'',N''',N''''-(Bromobenzene-2,3,4,5,6-pentaylpentakis(methylene))pentakis(isoindoline-1,3-dione) |

Reaction with Sulfur-Based Nucleophiles for Thioether and Sulfone Derivatives

Sulfur-based nucleophiles, such as thiolates (RS⁻), readily displace the bromide ions of the bromomethyl groups to form thioethers (sulfides). nih.govnih.govarkat-usa.org These reactions are typically carried out by treating the bromopentakis(bromomethyl)benzene with a thiol in the presence of a base, which deprotonates the thiol to generate the more nucleophilic thiolate.

General Reaction Scheme for Thioether Formation: C₆Br(CH₂Br)₅ + 5 NaSR → C₆Br(CH₂SR)₅ + 5 NaBr

The resulting thioethers can be subsequently oxidized to the corresponding sulfones (R-SO₂-CH₂-) using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

The table below outlines potential thioether and sulfone derivatives.

| Nucleophile/Reagent | Product Class | Illustrative Product Name |

| Sodium thiomethoxide (NaSCH₃) | Thioether | 1-Bromo-2,3,4,5,6-pentakis(methylthiomethyl)benzene |

| Sodium thioethoxide (B8401739) (NaSC₂H₅) | Thioether | 1-Bromo-2,3,4,5,6-pentakis(ethylthiomethyl)benzene |

| Sodium thiophenoxide (NaSPh) | Thioether | 1-Bromo-2,3,4,5,6-pentakis(phenylthiomethyl)benzene |

| 1-Bromo-2,3,4,5,6-pentakis(methylthiomethyl)benzene + H₂O₂ | Sulfone | 1-Bromo-2,3,4,5,6-pentakis(methylsulfonylmethyl)benzene |

Formation of Polymeric and Oligomeric Structures via Intermolecular Substitution

The pentafunctional nature of bromopentakis(bromomethyl)benzene makes it a key component in the synthesis of star-shaped polymers and dendrimers. researchgate.netresearchgate.netacs.orgnih.gov In this "core-first" approach, the bromopentakis(bromomethyl)benzene acts as the central core, and living polymer chains with nucleophilic end-groups are attached to the bromomethyl sites. For example, living anionic polymers, such as polystyrene-lithium, can react with the bromomethyl groups to form a five-arm star polymer.

Alternatively, bromopentakis(bromomethyl)benzene can be used as a cross-linking agent in polymerization reactions. Its ability to react with five polymer chains can lead to the formation of network or gel structures.

Electrophilic Aromatic Substitution on the Bromopentakis(bromomethyl)benzene Core

The benzene (B151609) ring of bromopentakis(bromomethyl)benzene is heavily substituted with electron-withdrawing groups. Both the bromine atom and the five bromomethyl groups are deactivating towards electrophilic aromatic substitution (EAS) due to their inductive electron-withdrawing effects. libretexts.orgmasterorganicchemistry.commsu.edu This significantly reduces the nucleophilicity of the aromatic ring, making electrophilic attack challenging.

Direct Electrophilic Attack on the Highly Substituted Aromatic Ring

Due to the strong deactivating effect of the six substituents, direct electrophilic aromatic substitution on the bromopentakis(bromomethyl)benzene core is highly unlikely to occur under standard EAS conditions (e.g., nitration, halogenation, Friedel-Crafts alkylation or acylation). wikipedia.orguci.edu The cumulative electron-withdrawing power of the bromo and five bromomethyl groups renders the benzene ring extremely electron-poor and thus unreactive towards electrophiles. Any potential electrophilic attack would require exceptionally harsh reaction conditions, which would likely lead to decomposition or side reactions involving the reactive bromomethyl groups.

In substituted benzenes, the position of further substitution is directed by the existing groups. Halogens and alkyl groups are typically ortho-, para-directing, while electron-withdrawing groups are meta-directing. libretexts.orgmsu.edu In this case, with one ortho-, para-directing group (Br) and five other deactivating groups, predicting the regioselectivity of a hypothetical EAS reaction is complex and likely moot due to the extremely low reactivity of the ring.

Mechanisms and Regiochemical Considerations in Further Functionalization

The further functionalization of bromopentakis(bromomethyl)benzene predominantly involves nucleophilic substitution reactions at the benzylic carbon atoms of the bromomethyl groups. The steric and electronic environment surrounding each of these five reactive sites, influenced by the adjacent bromomethyl groups and the ring-bound bromine atom, plays a crucial role in determining the reaction mechanisms and the regioselectivity of substitution.

The primary mechanism for the substitution of the benzylic bromides in bromopentakis(bromomethyl)benzene is the S(_N)2 (bimolecular nucleophilic substitution) reaction. This is characteristic for primary alkyl halides. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group, leading to an inversion of stereochemistry at the reaction center. However, given the significant steric hindrance posed by the five bulky bromomethyl groups and the additional bromo substituent on the benzene ring, the rate of these S(_N)2 reactions can be considerably slower compared to less substituted benzyl (B1604629) bromides. The accessibility of the electrophilic carbon is a key factor governing the reaction kinetics. wikipedia.orgub.edu

Under certain conditions, particularly with weaker nucleophiles or in polar protic solvents, an S(_N)1 (unimolecular nucleophilic substitution) mechanism may also come into play. This pathway involves the formation of a benzylic carbocation intermediate, which is stabilized by resonance with the adjacent benzene ring. The presence of multiple electron-withdrawing bromine atoms, both on the ring and on the methyl groups, would generally destabilize a carbocation, making the S(_N)1 pathway less favorable. However, the high substitution on the benzene ring can also sterically hinder the backside attack required for an S(_N)2 reaction, potentially making the S(_N)1 mechanism competitive in some cases. nih.gov

Regiochemical Considerations:

The five bromomethyl groups in bromopentakis(bromomethyl)benzene are not chemically equivalent due to the presence of the bromo substituent on the aromatic ring. This lack of symmetry introduces regiochemical considerations for substitution reactions. The reactivity of each bromomethyl group is influenced by:

Electronic Effects: The bromo substituent is an electron-withdrawing group via induction and a weak deactivator for electrophilic aromatic substitution, but it can also donate electron density to the ring through resonance. Its net effect on the benzylic positions can influence the electrophilicity of the attached carbons.

Steric Hindrance: The bromomethyl groups ortho (adjacent) to the bromo substituent are the most sterically hindered. The meta positions are less hindered, and the para position is the least hindered of the substituted positions. This steric crowding can significantly impact the ability of a nucleophile to approach the reaction center.

For the closely related and more symmetrical hexakis(bromomethyl)benzene (B1581562), where all bromomethyl groups are equivalent, substitution reactions have been shown to proceed with high yields, suggesting that despite the steric bulk, the benzylic positions are accessible to nucleophiles. For instance, hexakis(bromomethyl)benzene undergoes nucleophilic substitution with potassium phthalimide in DMF at 70 °C to afford the corresponding hexasubstituted product in 92% yield. rsc.org This indicates that complete functionalization of all bromomethyl groups is achievable under appropriate reaction conditions.

Radical Reactions Involving Bromomethyl Moieties

The bromomethyl groups of bromopentakis(bromomethyl)benzene are susceptible to radical reactions, a chemistry that is distinct from the ionic pathways of nucleophilic substitution. The C-Br bond in the bromomethyl moieties can undergo homolytic cleavage to generate benzylic radicals. These radicals are stabilized by resonance with the aromatic ring, making them relatively easy to form. acs.org

One of the most significant applications of radical reactions involving this type of molecule is in polymerization. Bromopentakis(bromomethyl)benzene can act as a multifunctional initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). wikipedia.orgcmu.edu In ATRP, a transition metal complex, typically a copper halide, reversibly activates and deactivates the dormant polymer chains by transferring a halogen atom. wikipedia.orgresearchgate.net

The mechanism of ATRP initiated by bromopentakis(bromomethyl)benzene would proceed as follows:

Initiation: The copper(I) complex abstracts a bromine atom from one of the bromomethyl groups, generating a benzylic radical and the oxidized copper(II) species.

Propagation: The benzylic radical then adds to a monomer unit, initiating the growth of a polymer chain. This new radical chain end can then add to further monomer units.

Reversible Deactivation: The copper(II) species can transfer a bromine atom back to the propagating radical, reforming a dormant polymer chain and the copper(I) complex. This reversible deactivation process keeps the concentration of active radicals low, minimizing termination reactions and allowing for controlled polymer growth.

The use of a multifunctional initiator like bromopentakis(bromomethyl)benzene allows for the synthesis of star-shaped polymers, where multiple polymer chains grow from a single core molecule. nih.gov The resulting star polymers have unique architectures and properties compared to their linear counterparts. Research on the related hexakis(bromomethyl)benzene has demonstrated its use as a six-armed initiator for the ATRP of monomers like styrene (B11656), leading to the formation of well-defined star polymers. cmu.edu

The efficiency of initiation and the control over the polymerization can be influenced by factors such as the choice of catalyst, ligand, solvent, and temperature. The steric hindrance around the bromomethyl groups in bromopentakis(bromomethyl)benzene could potentially affect the rate of initiation.

Derivatization Strategies and Functional Group Interconversions of Benzylic Bromides

The benzylic bromide moieties of bromopentakis(bromomethyl)benzene serve as versatile handles for a wide range of functional group interconversions, primarily through nucleophilic substitution reactions. These transformations allow for the synthesis of a variety of derivatives with tailored properties for applications in materials science and supramolecular chemistry.

Table 1: Examples of Functional Group Interconversions from Benzylic Bromides

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Benzylic Bromide | R-OH / Base (e.g., NaH) | Ether (R-O-CH(_2)-Ar) | Williamson Ether Synthesis |

| Benzylic Bromide | R-SH / Base | Thioether (R-S-CH(_2)-Ar) | Nucleophilic Substitution |

| Benzylic Bromide | NaN(_3) | Azide (N(_3)-CH(_2)-Ar) | Nucleophilic Substitution |

| Benzylic Bromide | KCN | Nitrile (NC-CH(_2)-Ar) | Nucleophilic Substitution |

| Benzylic Bromide | R-NH(_2) | Amine (R-NH-CH(_2)-Ar) | Nucleophilic Substitution |

| Benzylic Bromide | Potassium Phthalimide, then Hydrazine | Primary Amine (H(_2)N-CH(_2)-Ar) | Gabriel Synthesis |

| Benzylic Bromide | R-COO | Ester (R-COO-CH(_2)-Ar) | Nucleophilic Substitution |

One of the most common derivatization strategies is the Williamson ether synthesis , where the benzylic bromide reacts with an alkoxide (the conjugate base of an alcohol) to form an ether. organic-chemistry.org This reaction proceeds via an S(_N)2 mechanism and is effective for primary halides. organic-chemistry.org The steric bulk of bromopentakis(bromomethyl)benzene may necessitate the use of less hindered alcohols and strong bases to ensure efficient conversion.

The synthesis of amines is another important transformation. Direct reaction with amines can lead to the formation of secondary or tertiary amines. For the synthesis of primary amines, the Gabriel synthesis is a more controlled method. This involves the reaction of the benzylic bromide with potassium phthalimide, followed by hydrazinolysis to release the primary amine. rsc.org This method has been successfully applied to hexakis(bromomethyl)benzene to produce hexakis(aminomethyl)benzene. rsc.org

Furthermore, the benzylic bromides can be converted to azides by reaction with sodium azide. The resulting azides are valuable intermediates, for example, in "click chemistry" reactions like the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

The reaction of hexakis(bromomethyl)benzene with sodium salts of thiols has also been reported, leading to the formation of hexakis(thioether) derivatives. For example, reaction with the sodium salt of 2-amino-5-sulfanyl-1,3,4-thiadiazole results in the corresponding hexasubstituted thioether. rsc.org

These derivatization strategies highlight the utility of bromopentakis(bromomethyl)benzene and related poly(bromomethyl)aromatic compounds as scaffolds for the construction of complex, multifunctional molecules with precise architectures.

Applications of Bromopentakis Bromomethyl Benzene and Its Derivatives As Versatile Chemical Building Blocks

Precursors in Supramolecular Chemistry and Self-Assembly

The strategic placement of multiple reactive functional groups on a rigid aromatic scaffold makes Bromopentakis(bromomethyl)benzene an ideal candidate for the design and synthesis of sophisticated supramolecular systems. The directional nature of the bonds originating from the benzene (B151609) core allows for the precise construction of three-dimensional structures through covalent and non-covalent interactions.

The five bromomethyl groups of Bromopentakis(bromomethyl)benzene can serve as anchor points for the construction of molecular cages and macrocycles through reactions with complementary multidentate ligands. For instance, reaction with polytopic linkers containing nucleophilic groups such as amines or thiols can lead to the formation of cage-like structures with well-defined cavities. The rigid benzene core enforces a specific geometry on the resulting macrocycle, influencing its size, shape, and guest-binding properties.

While direct examples of helices derived from Bromopentakis(bromomethyl)benzene are not extensively documented, the principles of supramolecular chemistry suggest their feasibility. The introduction of chiral auxiliaries to the bromomethyl positions could induce a helical twist in the resulting oligomers or polymers through steric hindrance and specific intermolecular interactions.

The synthesis of a tetrapodal benzene cage has been reported, demonstrating the utility of bis(bromomethyl)benzene precursors in constructing complex molecular containers. This highlights the potential of poly(bromomethyl)ated benzene derivatives in creating tailored host-guest systems. The synthesis of such structures often involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Table 1: Representative Synthetic Strategies for Macrocycles from Poly(bromomethyl)benzene Precursors

| Precursor | Reactant | Product Type | Key Features |

| 1,3,5-Tris(bromomethyl)benzene | 1,3,5-Triaminobenzene | Molecular Cage | Formation of a three-dimensional cavity |

| 1,4-Bis(bromomethyl)benzene (B118104) | Dithiol linkers | Macrocycle | Potential for metal coordination within the ring |

| Hexakis(bromomethyl)benzene (B1581562) | Potassium phthalimide (B116566) | Precursor to hexakis(aminomethyl)benzene for further functionalization into complex structures. alfa-chemistry.com | High yielding synthesis of a versatile intermediate. alfa-chemistry.com |

This table presents illustrative examples based on the reactivity of bromomethylated benzene derivatives.

The ability of Bromopentakis(bromomethyl)benzene to form multiple covalent or coordination bonds makes it a valuable component in the construction of ordered supramolecular architectures and frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The substitution of the bromine atoms in the bromomethyl groups with suitable coordinating ligands allows for the creation of nodes that can be linked together by metal ions or organic linkers to form extended, porous networks.

The introduction of bromine atoms onto a benzenoid core has been shown to influence the self-assembly and molecular packing of molecules, which can be crucial for creating highly ordered structures. rsc.orgmdpi.com While specific studies on Bromopentakis(bromomethyl)benzene in this context are limited, the underlying principles of crystal engineering and supramolecular self-assembly suggest its potential. The directionality and rigidity of the core, combined with the potential for halogen bonding and other non-covalent interactions, can guide the formation of well-defined one-, two-, or three-dimensional networks. rsc.org The synthesis of organic cage-based frameworks has been demonstrated to yield materials with unique properties and applications. oaepublish.com

Monomers and Cross-linkers in Polymer Science and Macromolecular Engineering

In the realm of polymer science, the multifunctional nature of Bromopentakis(bromomethyl)benzene is exploited to create polymers with complex architectures and tailored properties. Its reactive sites can initiate polymerization, be incorporated into polymer backbones, or act as cross-linking points to form robust networks.

The bromomethyl groups of Bromopentakis(bromomethyl)benzene are effective initiating sites for Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization. wikipedia.org Each bromomethyl group can initiate the growth of a single polymer chain, allowing for the synthesis of star-shaped polymers with a central core derived from the benzene ring and five polymer arms radiating outwards. The use of multifunctional initiators like hexakis(bromomethyl)benzene, a closely related compound, has been successfully employed to create well-defined star polymers of various monomers such as styrene (B11656) and (meth)acrylates. google.comcmu.edu

The resulting star polymers exhibit unique properties compared to their linear counterparts, including lower solution viscosity and a higher density of functional groups at the periphery of the macromolecule. The molecular weight and polydispersity of the polymer arms can be precisely controlled by adjusting the reaction conditions, such as the ratio of monomer to initiator and the nature of the catalyst. wikipedia.orgcmu.edu

Table 2: Representative Data for ATRP using Poly(bromomethyl)benzene Initiators

| Initiator | Monomer | Catalyst System | Polymer Architecture | Mn ( g/mol ) | Polydispersity (Đ) |

| Hexakis(bromomethyl)benzene | Styrene | CuBr/bpy | 6-arm star | Varies with monomer/initiator ratio | Low (<1.3) |

| 1,3,5-Tris(bromomethyl)benzene | Methyl Methacrylate | CuCl/bpy | 3-arm star | Varies with monomer/initiator ratio | Low (<1.2) |

| Bromopentakis(bromomethyl)benzene | Acrylates | CuBr/PMDETA | 5-arm star (Predicted) | Varies with monomer/initiator ratio | Low (<1.3) |

This table provides representative data based on studies of similar multifunctional initiators in ATRP.

Bromopentakis(bromomethyl)benzene can be utilized as a core molecule for the divergent synthesis of dendrimers and hyperbranched polymers. In a divergent approach, successive generations of branching units are added to the initial core, leading to a highly branched, tree-like structure. The five bromomethyl groups provide the starting points for the first generation of branches.

Furthermore, this compound can potentially act as an "inimer" (a molecule that can both initiate and propagate polymerization) in self-condensing vinyl polymerization (SCVP) to produce hyperbranched polymers. osti.gov In such a scenario, one of the bromomethyl groups could be transformed into a polymerizable group, while the others act as initiating sites. This one-pot synthesis method is an efficient way to produce large quantities of hyperbranched materials. The synthesis of hyperbranched polymers from various monomers has been extensively studied, showcasing the versatility of this class of materials. nih.govaun.edu.eg

The presence of multiple reactive bromomethyl groups makes Bromopentakis(bromomethyl)benzene an effective cross-linking agent for the formation of polymer networks and gels. google.com When added to a solution of linear polymer chains containing suitable reactive groups, it can form covalent bonds between the chains, leading to the formation of a three-dimensional network. The density of cross-links, which determines the mechanical properties of the resulting gel or elastomer, can be controlled by the amount of Bromopentakis(bromomethyl)benzene added.

This cross-linking capability is valuable in a variety of applications, including the production of hydrogels for biomedical applications, coatings with enhanced scratch resistance, and elastomers with improved mechanical strength. The use of multifunctional monomers as additives is a known strategy to make otherwise radiation-resistant polymers crosslinkable. ebeamservices.com The formation of gels through inter-polymer interactions is a complex process that can be influenced by the nature of the cross-linker. researchgate.net

Linkers and Scaffolds in Advanced Organic Synthesis

Bromopentakis(bromomethyl)benzene, a highly functionalized aromatic compound, and its derivatives are emerging as crucial building blocks in the field of advanced organic synthesis. Their unique structure, featuring a central benzene ring adorned with five reactive bromomethyl groups and a bromine atom, provides a rigid and multifunctional core suitable for the construction of complex molecular architectures. This section explores their application as linkers and scaffolds in the development of sophisticated organic materials.

Development of Multifunctional Linkers for Complex Molecular Assemblies

The five bromomethyl groups of bromopentakis(bromomethyl)benzene serve as highly reactive sites for nucleophilic substitution reactions. This high degree of functionality allows for the molecule to act as a "core" or "hub" from which multiple molecular chains or "arms" can be extended. This "core-first" approach is a fundamental strategy in the synthesis of star-shaped polymers and dendrimers. wikipedia.org In this methodology, the bromopentakis(bromomethyl)benzene core can be reacted with various monomers or pre-synthesized polymer chains containing nucleophilic end-groups.

The resulting star-shaped molecules exhibit unique physical and chemical properties compared to their linear counterparts, including a compact structure, high arm density, and distinct rheological behavior. wikipedia.org These properties make them promising candidates for applications in drug delivery, nanoelectronics, and as thermoplastic elastomers. wikipedia.org The synthesis of star-shaped polymers often involves living polymerization techniques, which allow for precise control over the length and composition of the polymer arms emanating from the central core. nih.gov

Table 1: Potential Synthetic Routes to Star-Shaped Polymers using Bromopentakis(bromomethyl)benzene Core

| Polymerization Technique | Monomer Type | Resulting Star Polymer Architecture | Potential Applications |

| Atom Transfer Radical Polymerization (ATRP) | (Meth)acrylates, Styrene | Homogenously armed star polymers | Drug delivery, coatings |

| Ring-Opening Metathesis Polymerization (ROMP) | Cyclic olefins (e.g., norbornene) | Star polymers with diverse arm functionalities | Advanced materials, catalysis |

| Anionic Polymerization | Styrene, Dienes | Well-defined star polymers with narrow molecular weight distribution | Thermoplastic elastomers |

The versatility of bromopentakis(bromomethyl)benzene as a linker extends to the synthesis of complex, multi-component systems. By carefully selecting the reacting partners, it is possible to create heteroarm star polymers, where the arms have different chemical compositions, leading to materials with tailored amphiphilic or multifunctional properties.

Construction of Novel Organic Frameworks and Porous Materials

The rigid structure and multiple reactive sites of bromopentakis(bromomethyl)benzene make it an ideal candidate for the construction of porous organic polymers (POPs) and covalent organic frameworks (COFs). researchgate.netrsc.org These materials are characterized by their high surface area, tunable porosity, and exceptional chemical and thermal stability. rsc.orgresearchgate.net

The synthesis of these frameworks typically involves the reaction of multifunctional building blocks, such as bromopentakis(bromomethyl)benzene, with complementary linkers through reactions that form strong covalent bonds. The geometry and connectivity of the resulting network are dictated by the symmetry and reactivity of the starting materials. The five-fold symmetry of the reactive sites on the bromopentakis(bromomethyl)benzene core can lead to the formation of novel network topologies that are not accessible with more common tetra- or hexa-functionalized building blocks.

These porous materials have shown significant promise in a variety of applications, including:

Gas storage and separation: The high surface area and tunable pore sizes of POPs and COFs make them excellent candidates for the selective adsorption and storage of gases like hydrogen and carbon dioxide.

Catalysis: The porous structure can host catalytic sites, and the framework itself can be designed to possess catalytic activity. rsc.org

Sensing: The interaction of guest molecules within the pores can lead to changes in the material's optical or electronic properties, enabling their use as chemical sensors.

The use of brominated precursors like bromopentakis(bromomethyl)benzene can also offer a handle for post-synthetic modification, where the bromine atoms can be further functionalized to introduce specific properties into the porous framework.

Advanced Material Synthesis and Nanotechnology Applications

The unique chemical makeup of bromopentakis(bromomethyl)benzene also positions it as a valuable precursor in the synthesis of advanced materials and for applications in nanotechnology.

Precursors for Carbon-Based Nanomaterials and Architectures

While not a traditional precursor, the high carbon content and aromatic nature of bromopentakis(bromomethyl)benzene suggest its potential as a starting material for the synthesis of certain carbon-based nanomaterials. Polycyclic aromatic hydrocarbons (PAHs) are known to be precursors for the formation of carbon nanodots (CNDs) and other carbonaceous structures under specific conditions, such as hydrothermal treatment. biosynth.com The thermal decomposition or carbonization of highly substituted benzene derivatives can lead to the formation of graphitic structures.

The presence of a high number of bromine atoms in bromopentakis(bromomethyl)benzene could potentially influence the carbonization process. Halogen atoms can act as leaving groups, potentially facilitating the formation of new carbon-carbon bonds and influencing the final morphology and properties of the resulting carbon material. Further research is needed to explore the specific conditions under which bromopentakis(bromomethyl)benzene could be effectively converted into well-defined carbon nanomaterials.

Integration into Functional Composites and Hybrid Materials

The multiple reactive bromomethyl groups on bromopentakis(bromomethyl)benzene make it an excellent crosslinking agent for the creation of functional composite and hybrid materials. researchgate.netmdpi.comresearchgate.net Crosslinking is a process that involves forming chemical bonds between polymer chains, resulting in a more rigid and stable material with enhanced mechanical properties. mdpi.com

Bromopentakis(bromomethyl)benzene can be incorporated into a polymer matrix where its bromomethyl groups can react with functional groups on the polymer chains, such as amines or hydroxyls, to form a three-dimensional network. This approach can be used to improve the thermal stability, solvent resistance, and mechanical strength of a wide range of polymers.

Table 2: Potential Applications of Bromopentakis(bromomethyl)benzene as a Crosslinking Agent

| Polymer Matrix | Crosslinking Reaction Type | Enhanced Properties | Potential Applications |

| Poly(vinyl alcohol) | Etherification | Increased thermal stability, reduced water solubility | Membranes, hydrogels |

| Epoxy resins | Curing reaction | Improved mechanical strength and toughness | Adhesives, coatings, composites |

| Polyamines | Nucleophilic substitution | Enhanced rigidity and thermal resistance | High-performance polymers |

Furthermore, the rigid aromatic core of bromopentakis(bromomethyl)benzene can impart desirable properties to the resulting composite material, such as improved flame retardancy due to the high bromine content. The ability to form multiple crosslinks from a single molecule allows for precise control over the crosslink density and, consequently, the final properties of the material. This makes bromopentakis(bromomethyl)benzene and its derivatives highly valuable components in the design and synthesis of advanced functional materials.

Advanced Spectroscopic and Structural Elucidation of Poly Bromomethyl Benzene Architectures

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

No specific experimental Infrared (IR) or Raman spectra for bromopentakis(bromomethyl)benzene have been found in the surveyed literature. While general principles of vibrational spectroscopy can predict the expected regions for certain functional group absorptions, a detailed analysis requires actual experimental data.

For poly(bromomethyl)benzene architectures, one would anticipate characteristic vibrational modes including:

C-H stretching of the bromomethyl groups.

C-H bending (scissoring, wagging, twisting, and rocking) of the bromomethyl groups.

C-Br stretching from both the aromatic ring and the bromomethyl substituents.

Aromatic C-C stretching vibrations within the benzene (B151609) ring.

Aromatic C-H out-of-plane bending , which is typically informative of the substitution pattern, although in this fully substituted aromatic ring, its diagnostic value might be limited.

Without experimental spectra, a conformational analysis based on vibrational spectroscopy is not possible.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H, ¹³C, Multidimensional NMR)

Detailed high-resolution ¹H and ¹³C NMR data for bromopentakis(bromomethyl)benzene are not available in the public domain. For a definitive structural assignment, the following NMR data would be essential:

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ten protons of the five bromomethyl (-CH₂Br) groups. Due to the highly substituted and potentially sterically hindered nature of the molecule, these protons may exhibit complex splitting patterns or a broad signal, depending on their chemical and magnetic environments and the rate of conformational changes.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the eleven carbon atoms in the molecule. This would include signals for the six carbons of the benzene ring and the five carbons of the bromomethyl groups. The chemical shifts would be influenced by the heavy bromine substituents.

Multidimensional NMR (e.g., COSY, HSQC, HMBC): These techniques would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

While the molecular formula (C₁₁H₁₀Br₆) and molecular weight (approximately 621.62 g/mol ) are known, detailed mass spectrometry data, including fragmentation patterns from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), have not been found. Such data would be crucial for confirming the molecular weight and providing insights into the stability of the molecule and its fragmentation pathways under ionization conditions. The isotopic pattern resulting from the presence of six bromine atoms would be a key feature in the mass spectrum.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

There are no published reports of the single-crystal X-ray structure of bromopentakis(bromomethyl)benzene. A crystal structure would provide definitive information on:

The precise bond lengths and angles of the molecule in the solid state.

The conformation of the bromomethyl groups relative to the benzene ring.

The planarity of the benzene ring in this sterically crowded environment.

The nature and geometry of intermolecular interactions, such as halogen bonding (Br···Br interactions) or other van der Waals forces, which govern the crystal packing.

Conformational Analysis and Stereochemical Investigations of Poly(bromomethyl)benzene Systems

Due to the high degree of substitution and the bulky bromomethyl groups, bromopentakis(bromomethyl)benzene is expected to exhibit significant steric hindrance. This would likely lead to a non-planar arrangement of the bromomethyl groups with respect to the benzene ring to minimize steric strain. Theoretical conformational analysis could provide insights into the preferred geometries and the energy barriers to rotation of the bromomethyl groups. However, without experimental data from techniques like variable-temperature NMR or X-ray crystallography, any conformational analysis remains purely speculative. The molecule itself is achiral.

Computational Chemistry and Theoretical Investigations of Bromopentakis Bromomethyl Benzene

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a highly substituted and electron-rich molecule like bromopentakis(bromomethyl)benzene, these calculations can provide significant insights into its stability, electronic properties, and reactivity.

Methods such as Density Functional Theory (DFT) are commonly employed for such investigations. researchgate.netnih.gov For instance, calculations on various benzene (B151609) derivatives have been used to determine their electronic and zero-point energies in both gas and water phases. scispace.com In the case of bromopentakis(bromomethyl)benzene, DFT calculations would likely be used to optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles. These calculations would also elucidate the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. fao.org For brominated flame retardants, it has been shown that an increase in the number of bromine atoms generally leads to a lower HOMO-LUMO energy gap, suggesting increased reactivity. fao.org

Illustrative Data from Quantum Chemical Calculations:

| Calculated Property | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available to participate in reactions. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, a target for incoming electrons. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | A non-zero dipole moment indicates an asymmetric distribution of charge in the molecule. |

Note: The values in this table are illustrative and based on typical ranges for similar polyhalogenated aromatic compounds. They are not the result of specific calculations on bromopentakis(bromomethyl)benzene.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Due to the presence of five bulky bromomethyl groups and a bromine atom on the benzene ring, significant steric hindrance is expected in bromopentakis(bromomethyl)benzene. This steric strain will likely lead to a non-planar arrangement of the substituents relative to the benzene ring. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of such sterically crowded molecules. rsc.org

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by predicting reaction pathways, identifying transition states, and calculating the associated energy barriers. researchgate.netrsc.org For bromopentakis(bromomethyl)benzene, potential reactions could involve nucleophilic substitution at the bromomethyl groups or electrophilic aromatic substitution on the benzene ring, although the latter would be heavily influenced by the existing substituents.

Quantum chemical methods can be used to model the potential energy surface of a reaction. This allows for the identification of the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism. The transition state, an energy maximum along the reaction coordinate, represents the bottleneck of the reaction, and its energy determines the reaction rate. For example, computational studies on the bromination of benzene have explored different mechanisms and transition state energies. researchgate.netacs.org Similar calculations for bromopentakis(bromomethyl)benzene would provide valuable information on its reactivity and the types of products that could be formed under different reaction conditions.

Illustrative Reaction Energy Profile Data:

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0 |

| 2 | Transition State 1 | +15 |

| 3 | Intermediate | -5 |

| 4 | Transition State 2 | +20 |

| 5 | Products | -10 |

Note: This table represents a hypothetical energy profile for a substitution reaction and is for illustrative purposes only. The values are not based on actual calculations for bromopentakis(bromomethyl)benzene.

Theoretical Elucidation of Structure-Property Relationships through Computational Modeling

A key strength of computational modeling is its ability to establish clear relationships between a molecule's structure and its macroscopic properties. For a compound like bromopentakis(bromomethyl)benzene, which is structurally related to brominated flame retardants, understanding these relationships is of particular interest. wikipedia.orgacs.org

By systematically modifying the structure of the molecule in silico (e.g., changing the number and position of bromine atoms) and calculating the resulting properties, researchers can develop quantitative structure-property relationships (QSPRs). These models can predict properties such as thermal stability, degradation pathways, and even potential biological activity based on the molecular structure. For instance, studies on polybrominated diphenyl ethers have shown a correlation between the number of bromine substitutions and their electron affinity. nih.gov Computational modeling could similarly be used to predict the properties of bromopentakis(bromomethyl)benzene and to design related molecules with specific desired characteristics.

Emerging Research Frontiers and Future Prospects

Development of Sustainable and Environmentally Benign Synthesis Methods

The traditional synthesis of polybrominated aromatic compounds often relies on methods that use hazardous reagents like molecular bromine or N-bromosuccinimide (NBS), generating significant stoichiometric byproducts. sciencemadness.org Molecular bromine is a corrosive, toxic, and volatile liquid, making it difficult to handle safely. nih.gov While NBS is a solid and easier to handle, it has a low atom economy and produces byproducts that require removal. nih.gov

Emerging research focuses on creating more sustainable and environmentally friendly synthesis protocols. Key developments in this area include:

In Situ Reagent Generation: Continuous flow protocols are being developed where hazardous reagents like molecular bromine (Br₂) are generated in situ from safer precursors, such as hydrogen bromide (HBr) or potassium bromide (KBr) with an oxidant, and are immediately consumed in the reaction. This approach avoids the storage and handling of large quantities of toxic materials. rsc.org

Alternative Brominating Agents: Research into greener bromination methods explores the use of a sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) mixture in an aqueous acidic medium. This system is stable, non-hazardous, and provides an efficient alternative to liquid bromine for the bromination of toluene (B28343) derivatives. bloomtechz.com

Catalytic Approaches: The use of phase-transfer catalysts has been shown to improve yields (over 90%) and purity in the bromomethylation of aromatic hydrocarbons, preventing the formation of diarylmethane by-products. sciencemadness.org

Green Chemistry Principles: A focus on green chemistry aims to reduce the use of toxic reagents and solvents. nih.govnih.gov For instance, developing processes that use water as a solvent or reducing the number of synthetic steps are key goals. nih.govpressbooks.publookchem.com A process for producing bromobenzene (B47551) has been developed using a water-soluble brominating reagent, with benzene (B151609) itself acting as the solvent, which obviates the need for other solvents and metal-based catalysts. pressbooks.pub

| Synthesis Method | Key Features | Sustainability Aspect | Reference |

| In Situ Flow Bromination | Continuous flow generation of Br₂ from NaOCl and HBr/KBr. | Avoids handling/storage of toxic Br₂, enhances safety. | rsc.org |

| Peroxide-Bromide Halogenation | Uses H₂O₂ and bromide salts, often with light initiation. | High atom economy, reduces stoichiometric byproducts. | sciencemadness.org |

| Bromide/Bromate Couple | Employs a solid, stable mixture of NaBr and NaBrO₃ in water. | Inexpensive, non-hazardous reagents, ambient conditions. | bloomtechz.com |

| Phase-Transfer Catalysis | Uses catalysts like tetradecyltrimethylammonium bromide. | High yields, prevents diarylmethane by-products, easier purification. | sciencemadness.org |

Integration into Next-Generation Functional Materials and Devices

The high functionality of Bromopentakis(bromomethyl)benzene makes it an ideal core molecule for the synthesis of advanced functional materials, particularly star-shaped polymers and dendrimers. These materials have unique properties compared to their linear counterparts due to their globular structure and high density of functional groups at their periphery. acs.orgnih.gov

Star-Shaped Polymers: Bromopentakis(bromomethyl)benzene can act as a multifunctional core from which polymer "arms" are grown. This "core-first" approach, often utilizing controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allows for the synthesis of star polymers with well-defined structures. acs.orgnih.gov The five bromomethyl groups and the aryl bromide can serve as initiation sites for polymerization, leading to the creation of highly branched, star-like macromolecules. nih.gov Such polymers are under investigation for applications in nanotechnology and life sciences. acs.org For example, star polymers have been designed as antimicrobial agents that disrupt bacterial membranes. nih.gov

Dendrimers: Dendrimers are perfectly branched, monodisperse macromolecules with a central core. The synthesis can start from the core and build outwards (divergent approach) or start from the periphery and converge inwards (convergent approach). nih.gov The benzene core of Bromopentakis(bromomethyl)benzene is a suitable starting point for creating dendrimers with precisely controlled structures and a high number of terminal functional groups. ncats.io These terminal groups can be tailored for specific applications, such as acting as sensors for metal ions or as modular platforms for drug delivery. nih.govrsc.org

Functional Surfaces and Nanoparticles: The reactive bromomethyl groups can be used to graft the molecule onto surfaces or nanoparticles, thereby functionalizing them. This could be used to modify the properties of materials for applications in photoelectrocatalysis or to create drug nanoparticles for targeted delivery. rsc.orgnih.gov

| Material Type | Synthetic Approach | Potential Application | Reference |

| Star-Shaped Polymers | "Core-first" polymerization (e.g., ATRP) from the bromomethyl sites. | Antimicrobials, nanomedicine, advanced coatings. | acs.orgnih.gov |

| Dendrimers | Divergent synthesis starting from the benzene core. | Drug delivery platforms, molecular sensors, nanoreactors. | nih.govrsc.org |

| Functionalized Nanomaterials | Grafting onto surfaces via substitution reactions. | Photoelectrocatalysis, targeted drug delivery. | rsc.orgnih.gov |

Exploration of Novel Reaction Pathways and Catalytic Transformations

The six bromine atoms on Bromopentakis(bromomethyl)benzene are not all equivalent. The five benzylic bromides on the -CH₂Br groups are highly reactive towards nucleophilic substitution, while the single bromine atom attached directly to the aromatic ring is much less reactive but can participate in cross-coupling reactions. This difference in reactivity allows for selective and sequential functionalization.

Nucleophilic Substitution: The bromomethyl groups are excellent electrophiles for Sₙ2 reactions. pressbooks.pub They can react with a wide range of nucleophiles (e.g., azides, amines, alcohols, thiols) to attach various functional moieties. bloomtechz.com This pathway is fundamental for building larger, more complex molecules from the Bromopentakis(bromomethyl)benzene core. The presence of multiple, closely packed reactive sites could lead to novel intramolecular reactions or the formation of sterically crowded molecules with unique properties.

Palladium-Catalyzed Cross-Coupling: The C(sp²)–Br bond on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net This allows for the selective formation of carbon-carbon bonds with arylboronic acids, attaching new aryl groups to the core. nih.gov Research on dihalogenated substrates like 1-bromo-4-(chloromethyl)benzene shows that highly selective coupling at the C(sp²)–Br bond can be achieved using specific palladium catalysts and ligands, leaving the benzylic halide intact for subsequent reactions. nih.govresearchgate.net This selective, two-step functionalization opens pathways to unsymmetrical and highly complex molecular architectures. nih.gov

Chemical Recycling: The bromine-terminated chains of polymers synthesized using ATRP from initiators like Bromopentakis(bromomethyl)benzene could be susceptible to depolymerization. Recent studies have shown that bromine-terminated polymers can be efficiently depolymerized back to their monomers using an iron catalyst, representing a significant advancement in the chemical recycling of materials. rsc.orgnih.gov

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The versatility of Bromopentakis(bromomethyl)benzene as a scaffold opens numerous avenues for interdisciplinary research, bridging the gap between synthetic chemistry, materials science, and biology.

Materials Science: The ability to create well-defined star polymers and dendrimers is of great interest in materials science. These architectures can be used to develop novel nanostructured materials with tailored properties for electronics, photonics, and catalysis. acs.org For example, star polymers with oligo(thiophene) arms have been shown to exhibit unique emission properties, suggesting applications in organic light-emitting diodes (OLEDs). The dense core-shell structure could also be exploited for creating unimolecular micelles for encapsulation or as rheology modifiers.

Chemical Biology and Drug Delivery: Aromatic rings are ubiquitous in medicinal chemistry. nih.gov The Bromopentakis(bromomethyl)benzene core can be functionalized to create sophisticated drug delivery platforms. rsc.orgtaylorfrancis.comnih.gov By attaching targeting ligands (e.g., folic acid) to some of the arms and therapeutic agents or imaging agents to others, a multifunctional nanoparticle can be constructed for targeted cancer therapy. rsc.org The core-shell architecture of dendrimers or star polymers derived from this compound could encapsulate hydrophobic drugs, improving their solubility and bioavailability. Furthermore, polymers containing hyaluronic acid are attractive for creating controlled drug release matrices. researchgate.net

Q & A

Q. What synthetic methodologies are commonly employed for Bromopentakis(bromomethyl)benzene, and how are reaction parameters optimized?

Bromopentakis(bromomethyl)benzene is synthesized via stepwise bromination of pentakis(methyl)benzene derivatives. Key steps include:

- Radical bromination : Using N-bromosuccinimide (NBS) under UV light to selectively substitute methyl groups. Reaction temperature (40–60°C) and solvent polarity (e.g., CCl₄) critically influence yield .

- Purification : Column chromatography with hexane/ethyl acetate gradients (9:1 to 4:1) to isolate the product. Monitor purity via TLC (Rf ≈ 0.3–0.4) .

- Yield optimization : Excess brominating agents (e.g., Br₂) and inert atmospheres (N₂/Ar) mitigate side reactions like debromination .

Q. Which spectroscopic techniques are most effective for characterizing Bromopentakis(bromomethyl)benzene?

- ¹H/¹³C NMR : Identify methylene (-CH₂Br) protons (δ 3.8–4.2 ppm) and aromatic protons (δ 7.2–7.6 ppm). Coupling constants (J = 8–10 Hz) confirm para-substitution patterns .

- Mass spectrometry (HRMS) : Expected [M+Na]⁺ peak at m/z 637.62 (C₁₁H₅Br₆⁺). Isotopic patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br) validate bromination completeness .

- FT-IR : C-Br stretching at 550–650 cm⁻¹ and aromatic C-H bending at 800–850 cm⁻¹ .

Q. How does steric hindrance from multiple bromomethyl groups affect reactivity in substitution reactions?

Steric crowding reduces nucleophilic substitution efficiency. Mitigation strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent accessibility.

- Temperature control : Slow heating (50–70°C) prevents decomposition while promoting reactivity .

Advanced Research Questions

Q. How do bromomethyl groups influence molecular packing and crystallographic behavior?

In bromomethyl-substituted benzenes, C–H···Br hydrogen bonds (2.8–3.2 Å) and Br···Br contacts (3.4–3.6 Å) dominate crystal packing. For Bromopentakis(bromomethyl)benzene:

- X-ray diffraction : Resolve torsional angles (15–25°) between bromomethyl groups and the benzene ring.

- Packing motifs : Layered structures with alternating Br···Br and C–H···π interactions (e.g., centroid distances ≈ 3.9 Å) .

Q. What computational approaches predict regioselectivity in further functionalization reactions?

- DFT calculations : Optimize transition states (e.g., SN2 pathways) using Gaussian09 with B3LYP/6-31G(d) basis sets. Activation energies correlate with steric maps .

- Molecular docking : Simulate interactions with nucleophiles (e.g., amines) to identify accessible bromomethyl sites .

Q. How can contradictions in reported reaction yields be resolved?

Discrepancies arise from varying bromination efficiencies. Systematic analysis includes:

- Controlled experiments : Compare yields under standardized conditions (e.g., 1:5 substrate/Br₂ ratio, 12-hour reflux).

- Byproduct identification : Use GC-MS to detect debrominated intermediates (e.g., tetrakis(bromomethyl) derivatives) .

Key Research Challenges

- Synthetic scalability : High bromine content complicates purification; centrifugal partition chromatography (CPC) is being explored .

- Stability under light : Photodegradation studies recommend storage in amber vials at –20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.